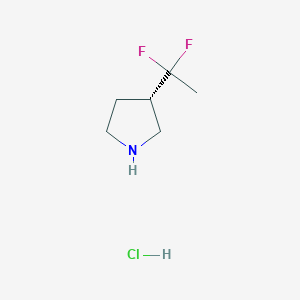
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluoroethylating agent under controlled conditions. One common method involves the use of 1,1-difluoroethylene and a suitable catalyst to introduce the difluoroethyl group onto the pyrrolidine ring . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield difluoroethylpyrrolidine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
類似化合物との比較
Similar Compounds
®-3-(1,1-difluoroethyl)pyrrolidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
3-(1,1-difluoroethyl)pyrrolidine: Lacks the hydrochloride component, which can affect its solubility and reactivity.
1,1-difluoroethylpyrrolidine: A simpler analog with fewer substituents, leading to different chemical and biological properties.
Uniqueness
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoroethyl group
生物活性
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, therapeutic potential, and ongoing research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted at the 3-position with a difluoroethyl group. This substitution enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological applications. The presence of fluorine atoms can influence the compound's interaction with biological targets, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have shown potential as:
- Neuroprotective agents : Their ability to modulate neurotransmitter release may offer therapeutic benefits in neurodegenerative diseases.
- Antidepressants : Some derivatives have demonstrated efficacy in animal models of depression.
Biological Activity Assessment
The biological activity of this compound can be evaluated through various assays that measure its efficacy against specific receptors or enzymes. Key aspects include:
- Dose-Dependent Effects : The compound's activity is often dose-dependent and varies based on concentration and the biological system tested.
- Interaction Studies : These studies focus on how the compound interacts with proteins and nucleic acids, elucidating its mechanism of action and binding affinities .
Case Studies
- Neuroprotective Effects : A study exploring the neuroprotective properties of pyrrolidine derivatives found that this compound exhibited significant neuroprotection in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
- Antidepressant Activity : In behavioral studies using rodent models, compounds similar to this compound showed antidepressant-like effects through modulation of serotonin pathways .
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Pyrrolidinopropionic Acid | Pyrrolidine ring with a propionic acid group | Neuroprotective properties |
| (S)-3-(trifluoromethyl)pyrrolidine | Pyrrolidine ring with trifluoromethyl group | Potential antidepressant |
| 2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Analgesic effects |
The difluoroethyl substitution in this compound enhances receptor binding compared to other compounds, contributing to its distinct pharmacological profile .
特性
CAS番号 |
2664977-39-1 |
|---|---|
分子式 |
C6H12ClF2N |
分子量 |
171.61 g/mol |
IUPAC名 |
(3S)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
FFQCXQLGZUQWSH-JEDNCBNOSA-N |
異性体SMILES |
CC([C@H]1CCNC1)(F)F.Cl |
正規SMILES |
CC(C1CCNC1)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















